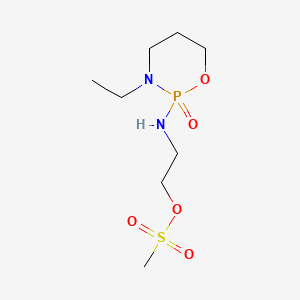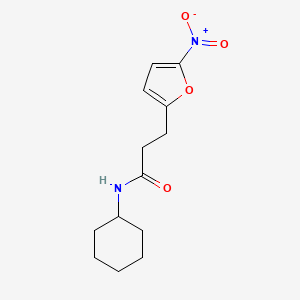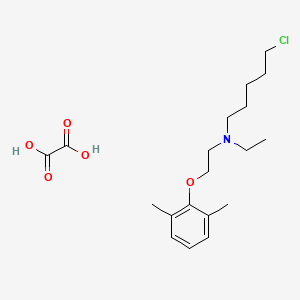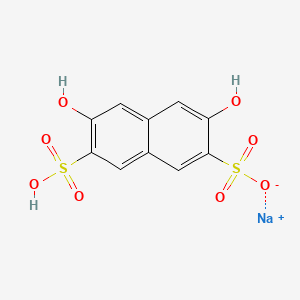
Ethanol, 2-((3-ethyltetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), p-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-ethyl-2-oxo-1,3,2-oxazaphospholidin-2-yl)oxy]acetic acid is a compound of significant interest in the field of organic chemistry. It is known for its unique structure, which includes an oxazaphospholidine ring, making it a valuable subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-ethyl-2-oxo-1,3,2-oxazaphospholidin-2-yl)oxy]acetic acid typically involves the reaction of ethyl oxalyl chloride with 2-aminoethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting product is then treated with phosphorus trichloride to form the oxazaphospholidine ring.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-ethyl-2-oxo-1,3,2-oxazaphospholidin-2-yl)oxy]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of phosphoric acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted oxazaphospholidine derivatives.
Aplicaciones Científicas De Investigación
2-[(3-ethyl-2-oxo-1,3,2-oxazaphospholidin-2-yl)oxy]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-[(3-ethyl-2-oxo-1,3,2-oxazaphospholidin-2-yl)oxy]acetic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The oxazaphospholidine ring plays a crucial role in its binding affinity and specificity, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(3-methyl-2-oxo-1,3,2-oxazaphospholidin-2-yl)oxy]acetic acid
- 2-[(3-ethyl-2-oxo-1,3,2-oxazaphospholidin-2-yl)oxy]propionic acid
- 2-[(3-ethyl-2-oxo-1,3,2-oxazaphospholidin-2-yl)oxy]butanoic acid
Uniqueness
2-[(3-ethyl-2-oxo-1,3,2-oxazaphospholidin-2-yl)oxy]acetic acid is unique due to its specific structural features, such as the ethyl group at the 3-position and the oxazaphospholidine ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
37752-40-2 |
|---|---|
Fórmula molecular |
C8H19N2O5PS |
Peso molecular |
286.29 g/mol |
Nombre IUPAC |
2-[(3-ethyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-yl)amino]ethyl methanesulfonate |
InChI |
InChI=1S/C8H19N2O5PS/c1-3-10-6-4-7-14-16(10,11)9-5-8-15-17(2,12)13/h3-8H2,1-2H3,(H,9,11) |
Clave InChI |
SOKCKTKWDABGHV-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCOP1(=O)NCCOS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazole](/img/structure/B14670372.png)



![2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate](/img/structure/B14670405.png)




![Spiro[4.4]nonan-1-one, 6-methylene-, (R)-](/img/structure/B14670447.png)




